2-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Azetidine Ring Formation: The azetidine ring is usually formed through cyclization reactions involving appropriate precursors under basic conditions.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine intermediates with an isoindole-dione derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and isoindole-dione moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while reduction of the azetidine ring may yield azetidine derivatives .
Scientific Research Applications
2-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the azetidine and isoindole-dione moieties.
Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.
Isoindole-Dione Compounds: Compounds with the isoindole-dione structure but different side chains.
Uniqueness
2-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of three distinct moieties, which confer a range of biological activities and chemical reactivity not seen in simpler analogs .
Properties
IUPAC Name |
2-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-22-17-8-4-5-9-18(17)25(13)14-10-23(11-14)19(26)12-24-20(27)15-6-2-3-7-16(15)21(24)28/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORDXGTYVGHCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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